
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the coumarin family. Cloricromene has been widely studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and antithrombotic properties.
Wirkmechanismus
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. It also scavenges free radicals and inhibits platelet aggregation, which contributes to its anti-inflammatory and antithrombotic properties.
Biochemical and Physiological Effects:
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in the adhesion of leukocytes to the endothelium. 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been shown to reduce oxidative stress and improve endothelial function, which may contribute to its cardiovascular protective effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized with high yield. It is also readily available and relatively inexpensive. However, 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has some limitations as well. It has low solubility in water, which may limit its use in some experiments. It also has a short half-life in vivo, which may affect its pharmacological activity.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. One potential area of research is the development of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one-based drugs for the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. Additionally, the development of novel synthesis methods and analogs of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one involves the condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting intermediate is then reacted with 4-chlorobenzaldehyde and isopropyl alcohol to obtain 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one. The purity of 6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-isopropoxy-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and antithrombotic properties, making it a potential candidate for the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-chloro-4-phenyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11(2)21-17-10-16-14(8-15(17)19)13(9-18(20)22-16)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWDRBFMLRBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

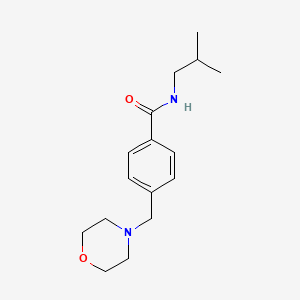
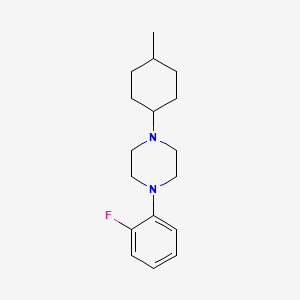

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
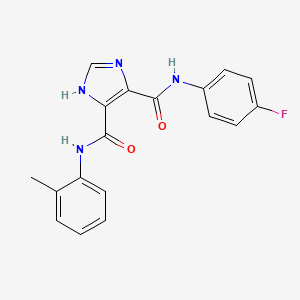
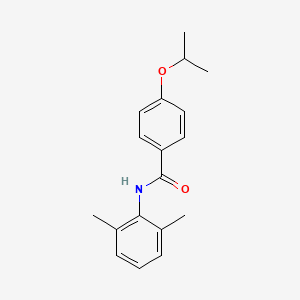
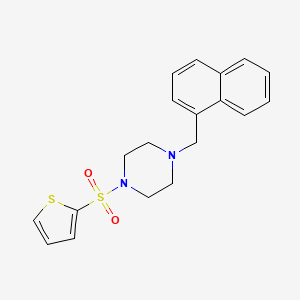
![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)
![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)
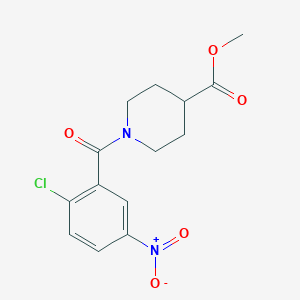
![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)